N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
"N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" is a sulfonamide derivative characterized by a 5,6,7,8-tetrahydronaphthalene (tetralin) core. The sulfonamide group (-SO₂NH₂) is attached to the aromatic ring at position 2, while the N-substituent consists of a 2-(oxan-4-ylsulfanyl)ethyl chain.
Properties
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S2/c19-23(20,18-9-12-22-16-7-10-21-11-8-16)17-6-5-14-3-1-2-4-15(14)13-17/h5-6,13,16,18H,1-4,7-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQMBLCKQCPBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCSC3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. This can be achieved through catalytic hydrogenation of naphthalene. The sulfonamide group is then introduced via sulfonation followed by amination. The oxan-4-ylsulfanyl moiety is incorporated through a nucleophilic substitution reaction, where an appropriate oxan-4-ylsulfanyl precursor reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient hydrogenation and sulfonation processes, as well as the development of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfur-containing enzymes or pathways.
Medicine: The compound’s unique structure could make it a candidate for drug development, especially in targeting specific proteins or receptors.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, while the oxan-4-ylsulfanyl moiety may participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives from the evidence, focusing on substituent effects and bioactivity.
Structural Analogues with Tetralin Cores
Key Observations:
- Bioactivity Trends: Derivatives with electron-withdrawing or polar groups (e.g., pyrazolopyridine in 5a, carboxylate in 8) exhibit enhanced antioxidant or antitumor activity.
- Receptor Targeting : The orexin receptor ligand () shares a sulfonamide-tetralin backbone but includes additional aromatic substituents for receptor specificity. The target compound’s oxane group may reduce steric hindrance compared to bulkier substituents, possibly favoring interactions with different targets .
Substituent Effects on Pharmacological Properties
- Antioxidant Activity: Pyrazolopyridine 5a’s high antioxidant activity is attributed to its heterocyclic system, which stabilizes free radicals.
- Antitumor Activity: Compounds 8 and 10 demonstrate that fused heterocycles (e.g., benzoquinoline) or nitrile groups enhance cytotoxicity.
- Receptor Selectivity : The orexin ligand’s complex structure highlights the importance of sulfonamide positioning and aromaticity for receptor binding. The target compound’s oxane ring could modulate lipophilicity, affecting blood-brain barrier penetration or off-target interactions .
Metabolic and Physicochemical Considerations
- Metabolic Stability : Thioether linkages (as in the target compound) are generally susceptible to oxidation, which could shorten half-life compared to more stable derivatives like 8 or 10 .
Biological Activity
Chemical Information
- IUPAC Name : N-[2-(oxan-4-ylsulfanyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Molecular Formula : C₁₅H₁₉N₃O₃S₂
- Molecular Weight : 357.45 g/mol
Structural Features
The compound features a tetrahydronaphthalene core, which is known for its hydrophobic characteristics, combined with a sulfonamide group that contributes to its biological activity. The oxan ring and the sulfanyl group enhance its solubility and potential interactions with biological targets.
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the sulfonamide group is often linked to antibacterial effects due to its ability to inhibit bacterial folate synthesis.
- Antitumor Activity : Research indicates that derivatives of sulfonamides can exhibit cytotoxic effects on cancer cell lines. The tetrahydronaphthalene moiety may play a role in enhancing the compound's interaction with cellular targets involved in tumor growth.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
The biological mechanisms underlying the activity of this compound are still being elucidated. However, potential mechanisms include:
- Inhibition of Enzymatic Pathways : Similar sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial growth.
- Interference with Cell Signaling : The compound may modulate signaling pathways associated with cell proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value comparable to standard antibiotics, suggesting significant antibacterial activity.
Study 2: Cytotoxicity in Cancer Cells
In vitro assays were conducted using human cancer cell lines (e.g., A549 lung cancer cells). The compound demonstrated dose-dependent cytotoxicity with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| This compound | 15 | A549 (lung cancer) |
| Control Antibiotic | 10 | E. coli |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
